molecular formula C9H15N3O6 B1665678 Nourseimycin CAS No. 82576-50-9

Nourseimycin

Cat. No. B1665678
CAS RN: 82576-50-9
M. Wt: 261.23 g/mol
InChI Key: NTBVVEFUJUCXPF-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alahopcin is a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov.

Scientific Research Applications

Structural and Functional Analysis

Nourseimycin, a chlorinated cyclic hexapeptide, was identified and structurally characterized through the overexpression of a LuxR-like transcriptional activator in the strain Streptomyces noursei NTR-SR4. The structural elucidation was achieved using mass spectrometric analyses and 1D and 2D NMR spectroscopy. It involves a modular nonribosomal peptide synthetase (NRPS) system, and its biosynthetic pathway was proposed based on the identified gene cluster in the S. noursei genome. Nourseimycin variants emerged due to the relaxed substrate specificity of certain adenylation domains within the NRPS, indicating a potential for structural diversity and functional versatility in this compound class (Mudalungu et al., 2019).

Antibacterial Activity

Nourseimycins A and B demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery points towards the potential of nourseimycin in addressing antibiotic resistance, which is a significant concern in modern medicine. Notably, nourseimycin did not show apparent cytotoxicity, which is crucial for its potential application as a therapeutic agent (Mudalungu et al., 2019).

properties

CAS RN

82576-50-9

Product Name

Nourseimycin

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

[(2S)-2-amino-2-(1,5-dihydroxy-2-oxopyrrolidin-3-yl)acetyl] (2S)-2-aminopropanoate

InChI

InChI=1S/C9H15N3O6/c1-3(10)8(15)18-9(16)6(11)4-2-5(13)12(17)7(4)14/h3-6,13,17H,2,10-11H2,1H3/t3-,4?,5?,6-/m0/s1

InChI Key

NTBVVEFUJUCXPF-KCDKBNATSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(=O)[C@H](C1CC(N(C1=O)O)O)N)N

SMILES

CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N

Canonical SMILES

CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-((alanyl)amino)-4-formyl-3-(hydroxyaminocarbonyl)butyric acid
alahopcin
nourseimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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